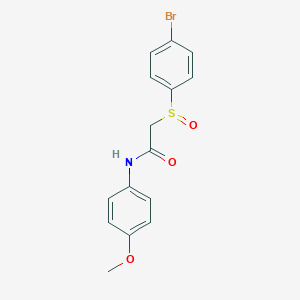![molecular formula C14H10Cl3F3N4O B2482282 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide CAS No. 338395-59-8](/img/structure/B2482282.png)
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide is a useful research compound. Its molecular formula is C14H10Cl3F3N4O and its molecular weight is 413.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Toxicity
- Triclosan (TCS) , a compound structurally distinct but sharing chlorinated and fluorinated motifs, is widely used as an antibacterial agent in consumer products. Its environmental presence is notable due to partial elimination in sewage treatment plants, leading to its detection in various environmental compartments. TCS's biodegradability and interactions with environmental factors like chlorine and ozone can result in more toxic and persistent by-products. The ecological impact includes toxicity towards aquatic organisms and potential human health risks due to bioaccumulation (Bedoux et al., 2012).
Toxicity and Environmental Impacts of Similar Compounds
- 2,4-D herbicide , another chlorinated compound, has been extensively studied for its environmental and health impacts. Its widespread use in agriculture and urban settings has necessitated reviews of its toxicity, revealing a focus on occupational risks, neurotoxicity, and effects on non-target species. This underscores the importance of understanding the broader environmental and health impacts of such chemicals (Zuanazzi et al., 2020).
Sorption and Environmental Behavior
- Research on phenoxy herbicides , including 2,4-D, shows complex sorption behavior in soils, which is crucial for understanding their environmental mobility and persistence. Soil organic matter and iron oxides are significant sorbents, affecting the distribution and potential impact of these compounds in the environment (Werner et al., 2012).
Antibacterial and Anti-inflammatory Agents
- The study of trifluoromethylpyrazoles highlights the chemical functionality of fluorinated compounds in medicinal chemistry, particularly for their antibacterial and anti-inflammatory properties. This research area exemplifies the dual nature of such compounds, offering potential therapeutic benefits while also posing environmental and health risks (Kaur et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
Tfmp derivatives, which this compound is a part of, are known to interact with their targets in unique ways due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives can affect a variety of biochemical pathways, leading to their wide use in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Tfmp derivatives are known to have significant biological activities, which are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
The compound’s storage conditions are predicted to be 2-8°c , suggesting that temperature could be an important environmental factor.
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N4O/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGMBDAKNWMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)

![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)







![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)
![3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)

